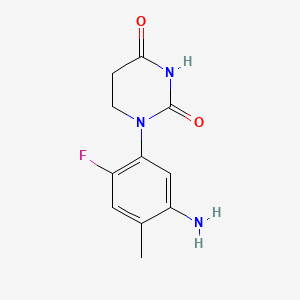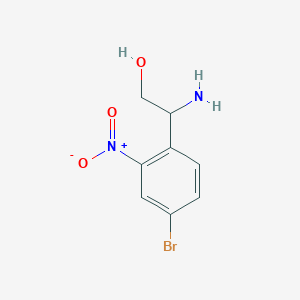![molecular formula C7H8N2O B15304676 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is a heterocyclic compound with a fused imidazole and pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde typically involves the use of easily accessible amino carbonyl compounds. One common method is the Marckwald reaction, which is a two-step process that yields high product efficiency and is suitable for large-scale production . The reaction conditions often involve the use of solid alumina and room temperature for the initial cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
For industrial production, the same synthetic routes can be scaled up, ensuring that the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition is achieved through the binding of the compound to the active site of the kinase, thereby preventing its activation and subsequent signaling events.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring structure but differs in the position and type of functional groups.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of an imidazole.
3-Aryl-5H-pyrrolo[1,2-a]imidazole: These derivatives have an aryl group attached to the pyrrole ring, which imparts different chemical and biological properties.
Uniqueness
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This combination allows for a diverse range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-5-7-8-4-6-2-1-3-9(6)7/h4-5H,1-3H2 |
Clave InChI |
DSMWLQNQKYRDQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=C(N2C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)





